REACTION_SMILES
|
[CH2:2]([Al+:3][CH2:4][CH:5]([CH3:6])[CH3:7])[CH:8]([CH3:9])[CH3:10].[CH3:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38].[CH3:39][c:40]1[cH:41][cH:42][cH:43][cH:44][cH:45]1.[H-:1].[S:28]([OH:29])(=[O:30])(=[O:31])[OH:32].[c:11]1([C:17]2([c:22]3[cH:23][cH:24][cH:25][cH:26][cH:27]3)[CH:18]([C:20]#[N:21])[CH2:19]2)[cH:12][cH:13][cH:14][cH:15][cH:16]1>>[c:11]1([C:17]2([c:22]3[cH:23][cH:24][cH:25][cH:26][cH:27]3)[CH:18]([CH:20]=[O:29])[CH2:19]2)[cH:12][cH:13][cH:14][cH:15][cH:16]1
|
Name
|
CC(C)C[Al+]CC(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C[Al+]CC(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CC1CC1(c1ccccc1)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=CC1CC1(c1ccccc1)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |